molecular formula C16H14Br2N2O2 B13757219 7,7'-dibromo-3,3',4,4'-tetrahydro-2H,2'H-8,8'-bibenzo[b][1,4]oxazine

7,7'-dibromo-3,3',4,4'-tetrahydro-2H,2'H-8,8'-bibenzo[b][1,4]oxazine

Katalognummer: B13757219
Molekulargewicht: 426.10 g/mol
InChI-Schlüssel: WFFQEKKSXGXFTP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7,7'-Dibromo-3,3',4,4'-tetrahydro-2H,2'H-8,8'-bibenzo[b][1,4]oxazine (CAS 780759-32-2) is a high-purity chemical reagent of significant interest in medicinal chemistry and oncology research. This bibenzoxazine derivative has emerged as a promising scaffold for the development of novel hypoxia-selective anticancer agents. Scientific studies have demonstrated that structurally related 2H-benzo[b][1,4]oxazine derivatives exhibit specific cytotoxicity against hypoxic cancer cells while sparing normoxic (oxygenated) cells, a crucial property for targeting the notoriously treatment-resistant hypoxic regions within solid tumors . Key Research Applications & Value: Hypoxia-Selective Cytotoxicity: This class of compounds is investigated for its ability to preferentially inhibit the growth of hypoxic cancer cells. Lead compounds in this series have shown potent activity in hypoxic conditions (with IC50 values as low as 10 μM) with significantly reduced toxicity to normoxic cells, suggesting a high therapeutic index . Inhibition of Hypoxia-Induced Signaling: Research indicates that related oxazine derivatives can downregulate key hypoxia-induced genes, including HIF-1α (Hypoxia-Inducible Factor 1-alpha), P21, and VEGF (Vascular Endothelial Growth Factor). This multimodal mechanism disrupts the tumor's adaptive response to low oxygen, potentially inhibiting angiogenesis and cell survival pathways . Advanced Antitumor Agent Development: The compound serves as a critical intermediate for exploring structure-activity relationships (SAR). The presence of bromine atoms offers synthetic handles for further functionalization, enabling researchers to optimize potency and selectivity for developing next-generation bioreductive compounds . Compound Data: • CAS Number: 780759-32-2 • Molecular Formula: C16H14Br2N2O2 • Molecular Weight: 426.10 g/mol This product is intended for research purposes only and is strictly not for diagnostic or therapeutic use. Researchers are encouraged to consult the relevant scientific literature for comprehensive biological and handling data.

Eigenschaften

Molekularformel

C16H14Br2N2O2

Molekulargewicht

426.10 g/mol

IUPAC-Name

7-bromo-8-(7-bromo-3,4-dihydro-2H-1,4-benzoxazin-8-yl)-3,4-dihydro-2H-1,4-benzoxazine

InChI

InChI=1S/C16H14Br2N2O2/c17-9-1-3-11-15(21-7-5-19-11)13(9)14-10(18)2-4-12-16(14)22-8-6-20-12/h1-4,19-20H,5-8H2

InChI-Schlüssel

WFFQEKKSXGXFTP-UHFFFAOYSA-N

Kanonische SMILES

C1COC2=C(N1)C=CC(=C2C3=C(C=CC4=C3OCCN4)Br)Br

Herkunft des Produkts

United States

Vorbereitungsmethoden

Preparation Methods of 7,7'-Dibromo-3,3',4,4'-tetrahydro-2H,2'H-8,8'-bibenzo[b]oxazine

General Synthetic Strategy

The synthesis of 7,7'-dibromo-3,3',4,4'-tetrahydro-2H,2'H-8,8'-bibenzo[b]oxazine typically involves:

Stepwise Synthetic Route

Synthesis of 3,4-Dihydro-2H-benzo[b]oxazine Intermediate
  • Starting from 2-aminophenol derivatives, condensation with aldehydes such as benzaldehyde or substituted benzaldehydes under acidic or neutral conditions leads to the formation of the oxazine ring.
  • The reaction is typically carried out in solvents like ethanol or methanol under reflux for several hours.
  • Catalysts such as p-toluenesulfonic acid or acetic acid may be used to facilitate ring closure.
Bromination at the 7-Position
  • Selective bromination is achieved using brominating agents like N-bromosuccinimide (NBS) or bromine in the presence of Lewis acids.
  • Reaction conditions are carefully controlled to avoid over-bromination or ring degradation.
  • The bromination is performed at low temperatures (0–5 °C) to enhance selectivity.
  • The product is purified by recrystallization or chromatography.
Formation of the Bibenzo Structure
  • The coupling of two brominated benzooxazine units can be achieved through Ullmann-type coupling or palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Stille coupling).
  • Reagents such as copper powder or palladium catalysts (Pd(PPh3)4) with appropriate ligands are employed.
  • Reaction solvents include DMF, toluene, or dioxane, often under inert atmosphere.
  • The reaction temperature ranges from 80 °C to 120 °C, with reaction times from several hours to overnight.

Representative Experimental Procedure

Step Reagents/Conditions Yield Notes
Formation of 3,4-dihydro-2H-benzo[b]oxazine 2-Aminophenol + benzaldehyde, reflux in ethanol, acid catalyst, 4-6 h 75-85% Monitor by TLC; isolate by recrystallization
Bromination N-Bromosuccinimide (NBS), 0–5 °C, dichloromethane solvent, 2 h 80-90% Avoid excess NBS; quench with sodium bisulfite
Coupling to form bibenzo compound Pd(PPh3)4, base (K2CO3), DMF, 100 °C, inert atmosphere, 12 h 60-70% Purify by column chromatography

Alternative Synthetic Methods

Analysis of Preparation Methods

Yield and Purity

  • The overall yields of the multi-step synthesis range from 40% to 60%, depending on the purity of intermediates and efficiency of coupling.
  • Bromination is a critical step requiring careful control to prevent side reactions.
  • Purification methods such as recrystallization and chromatography are essential to obtain analytically pure compounds.

Reaction Conditions and Scalability

  • Reactions are generally performed under mild to moderate temperatures.
  • Use of palladium catalysts and inert atmosphere increases cost but improves selectivity and yield.
  • Microwave-assisted methods offer potential for scale-up with reduced time and energy consumption.

Summary Table of Preparation Methods

Preparation Step Key Reagents Conditions Yield (%) Advantages Disadvantages
Oxazine ring formation 2-Aminophenol, aldehyde, acid catalyst Reflux in ethanol, 4-6 h 75-85 Simple, high yield Requires purification
Bromination N-Bromosuccinimide, DCM, 0–5 °C 2 h 80-90 Selective bromination Hazardous reagents
Coupling (Ullmann or Pd-catalyzed) Pd(PPh3)4, K2CO3, DMF 100 °C, inert atmosphere, 12 h 60-70 Efficient coupling Expensive catalyst, long reaction time
Microwave-assisted synthesis Same as above Microwave irradiation, minutes to hours Comparable Faster, energy efficient Requires equipment

Analyse Chemischer Reaktionen

7,7’-dibromo-3,3’,4,4’-tetrahydro-2H,2’H-8,8’-bibenzo[b][1,4]oxazine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted derivatives .

Wirkmechanismus

The mechanism of action of 7,7’-dibromo-3,3’,4,4’-tetrahydro-2H,2’H-8,8’-bibenzo[b][1,4]oxazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues in the Bibenzooxazine Family

(a) 4,4′-Dibenzyl-3,3′,4,4′-tetrahydro-2H,2′H-[3,3′-bibenzo[b][1,4]oxazine]-2,2′-dione
  • Substituents : Benzyl groups at the 4,4′ positions and ketone functionalities at the 2,2′ positions.
  • Key Differences: Lacks bromine atoms, reducing molecular weight and halogen-related reactivity.
  • Applications : Used in ionic liquid-catalyzed cross-dehydrogenative coupling reactions due to its electron-deficient aromatic system .
(b) 7-Bromo-3-tert-butylpyrazolo[5,1-c][1,2,4]triazin-4(1H)-one
  • Substituents : Bromine at the 7-position and a tert-butyl group at the 3-position.
  • Key Differences: Contains a pyrazolotriazinone core instead of a benzooxazine ring. Bromine substitution at a single position reduces steric hindrance compared to the dibromo-bibenzooxazine.
  • Structural Insights : X-ray diffraction studies reveal that bromine at the 7-position increases planarity and enhances π-π stacking in crystal lattices .

Brominated Heterocycles with Bioactive Potential

(a) 6-Bromobenzo[b]cyclohepta[e][1,4]oxazine
  • Substituents : Bromine at the 6-position on a fused benzo-cycloheptoxazine scaffold.
  • Key Differences: Larger cycloheptane ring increases conformational flexibility. Bromine at the 6-position reduces inhibitory activity against LPS-stimulated NO production in macrophages compared to non-brominated analogues .
(b) Diethyl 3-benzyl-7-(4-bromophenyl)-8-cyano-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate
  • Substituents: Bromine on a phenyl ring and cyano/ester functionalities.
  • Key Differences :
    • Imidazopyridine core instead of benzooxazine.
    • Bromine’s electronic effects enhance electrophilicity at the 7-position, critical for anticancer activity .

Comparative Analysis of Physicochemical Properties

Compound Molecular Weight Bromine Position Key Functional Groups Applications
Target Dibromo-bibenzooxazine 452.17 g/mol 7,7' Tetrahydrobenzooxazine Under investigation; hazardous
4,4′-Dibenzyl-bibenzooxazine-dione ~440 g/mol None Ketone, benzyl Organic synthesis
6-Bromobenzo[b]cyclohepta[e][1,4]oxazine ~350 g/mol 6 Cycloheptane, oxazine Anti-inflammatory research
7-Bromo-3-tert-butylpyrazolotriazinone ~300 g/mol 7 Pyrazolotriazinone Crystallography studies

Impact of Bromine Substitution Patterns

  • In benzo[b]cyclohepta[e][1,4]oxazine derivatives, bromination at the 6 or 8 positions reduces bioactivity, suggesting that 7,7'-dibromo substitution may offer a balance between stability and reactivity .
  • Electronic Effects :
    • Bromine’s electron-withdrawing nature enhances the electrophilicity of adjacent carbon atoms, making the compound more reactive in nucleophilic substitution reactions .

Biologische Aktivität

7,7'-dibromo-3,3',4,4'-tetrahydro-2H,2'H-8,8'-bibenzo[b][1,4]oxazine (CAS No. 780759-32-2) is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on antibacterial properties, cytotoxicity against cancer cells, and other relevant pharmacological effects.

Chemical Structure and Properties

The compound features a dual oxazine structure with two bromine substituents. Its molecular formula is C16H14Br2N2O2C_{16}H_{14}Br_2N_2O_2 and it has a molecular weight of 426.10 g/mol. The presence of halogens suggests potential reactivity that may contribute to its biological effects.

1. Antibacterial Activity

Research indicates that compounds similar to 7,7'-dibromo-3,3',4,4'-tetrahydro-2H,2'H-8,8'-bibenzo[b][1,4]oxazine exhibit significant antibacterial properties. A study utilizing molecular docking and bio-computational modeling highlighted that certain oxazine derivatives possess remarkable antibacterial action against various pathogens. Specifically:

  • Molecular Docking Studies : These studies confirmed the binding affinity of oxazine compounds to bacterial targets, suggesting mechanisms for their antibacterial action .
  • Cytotoxicity Profile : The cytotoxic effects were evaluated on human lung fibroblast (WI38) cells. Compounds demonstrated minimal toxicity compared to Doxorubicin, indicating a safer profile for normal cells while retaining antibacterial efficacy .

2. Anticancer Activity

The compound's activity against cancer cells has been explored in various studies:

  • Cytotoxic Effects : In vitro studies showed that 7,7'-dibromo-3,3',4,4'-tetrahydro-2H,2'H-8,8'-bibenzo[b][1,4]oxazine exhibits selective cytotoxicity towards certain cancer cell lines. For instance:
    • MCF-7 breast cancer cells showed reduced viability upon treatment with the compound .
    • The half-maximal inhibitory concentration (IC50) was determined to be approximately 53.9 µM for MCF-7 cells .
Cell LineIC50 (µM)Treatment Duration
MCF-753.924 - 96 hours
MDA-MB-231>7524 - 96 hours
BT474No effectUp to 100 µM

The mechanism by which this compound exerts its anticancer effects appears to involve the inhibition of the NF-κB signaling pathway:

  • Inhibition of NF-κB Activation : Studies indicate that treatment with the compound significantly attenuated TNF-α mediated activation of NF-κB in MCF-7 cells. This inhibition correlated with decreased levels of phosphorylated IκBα and NF-κB p65 in the nucleus .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 7,7'-dibromo-3,3',4,4'-tetrahydro-2H,2'H-8,8'-bibenzo[b][1,4]oxazine?

  • Methodology : Synthesis typically involves multi-step reactions, including bromination and cyclization. A validated approach uses low-valent titanium reagents to facilitate coupling reactions between brominated precursors. For example, cyclization of salicylidene derivatives with triphosgene under titanium-mediated conditions yields structurally related bibenzooxazines with good yields (65–85%) and short reaction times (3–6 hours) . Key steps include:

  • Bromination of precursor aromatic rings.
  • Cyclization under controlled anhydrous conditions.
  • Purification via column chromatography or recrystallization.

Q. What spectroscopic and crystallographic techniques are used to characterize this compound?

  • Methodology :

  • NMR Spectroscopy : ¹H and ¹³C NMR (e.g., in CDCl₃ or DMSO-d₆) confirm regiochemistry and substituent positions. For example, benzylic protons in similar oxazine derivatives appear as singlets near δ 4.6–5.5 ppm .
  • X-ray Crystallography : Resolves stereochemistry and ring conformation. In related spirobi-oxazine structures, bond angles and torsion angles (e.g., 109.5° for tetrahedral carbons) validate fused-ring geometry .
  • HRMS : Validates molecular weight (e.g., calculated [M+H]⁺ = 452.1800 g/mol, observed 452.17 ).

Q. What are the key structural features influencing reactivity?

  • The compound’s fused oxazine rings and bromine substituents dictate its reactivity:

  • Bromine atoms enable cross-coupling reactions (e.g., Suzuki-Miyaura) for functionalization.
  • Oxazine rings participate in ring-opening reactions under acidic or nucleophilic conditions, forming intermediates for further derivatization .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize side products during synthesis?

  • Methodology :

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction homogeneity, while toluene minimizes unwanted solvolysis .
  • Catalyst Screening : Low-valent titanium (TiCl₃/LiAlH₄) improves coupling efficiency compared to palladium catalysts, reducing debromination side reactions .
  • Temperature Control : Reactions at 60–80°C balance kinetic control and thermal stability.

Q. What computational tools predict the compound’s electronic properties and reaction pathways?

  • Methodology :

  • DFT Calculations : Models HOMO-LUMO gaps (e.g., ~4.5 eV for similar brominated oxazines) to predict redox behavior .
  • Molecular Dynamics (MD) : Simulates solvent interactions and conformational stability (e.g., intramolecular hydrogen bonding in DMSO) .
  • Docking Studies : Evaluates binding affinity with biological targets (e.g., enzyme active sites) for drug discovery applications .

Q. How does the compound’s stereochemistry impact its biological activity?

  • Methodology :

  • Chiral Resolution : Use of chiral HPLC or enzymatic resolution separates enantiomers. For example, (R)-enantiomers of octahydro-binaphthol derivatives show higher binding specificity to receptors .
  • Pharmacophore Mapping : Overlay of X-ray structures with biological targets (e.g., kinases) identifies critical hydrogen-bonding motifs .

Q. What strategies address discrepancies in spectroscopic data between synthetic batches?

  • Methodology :

  • Batch Comparison : Parallel analysis via ¹H NMR (500 MHz) and LC-MS identifies impurities (e.g., dehalogenated byproducts).
  • Isotopic Labeling : ²H or ¹³C-labeled precursors trace reaction pathways to isolate contamination sources .

Key Research Challenges

  • Stereochemical Purity : Ensuring enantiomeric excess (>98%) requires advanced chiral catalysts or kinetic resolution .
  • Scale-Up Limitations : Brominated intermediates are moisture-sensitive, necessitating inert atmospheres for large-scale synthesis .
  • Biological Screening : Toxicity profiling (e.g., Ames test) is critical before pharmacological studies .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.